molecular formula C7H11Br B106990 1-Bromohept-2-yne CAS No. 18495-26-6

1-Bromohept-2-yne

Cat. No.: B106990
CAS No.: 18495-26-6
M. Wt: 175.07 g/mol
InChI Key: KKMUDMXKHAZCFG-UHFFFAOYSA-N
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Description

1-Bromohept-2-yne is an organic compound with the chemical formula C7H11Br It is a halogenated alkyne, characterized by the presence of a bromine atom attached to a carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromohept-2-yne can be synthesized through the bromination of heptyne. The reaction typically involves the addition of liquid bromine to heptyne under controlled conditions to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the bromination of alkynes using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromohept-2-yne undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

    Addition Reactions: The triple bond can participate in addition reactions with hydrogen halides, halogens, and other electrophiles.

    Reduction Reactions: The compound can be reduced to form alkenes or alkanes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Reagents like sodium alkoxides or Grignard reagents are commonly used.

    Addition: Hydrogen halides (e.g., hydrogen bromide) or halogens (e.g., bromine) are typical reagents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation conditions are employed.

Major Products:

    Substitution: Products include various substituted alkynes.

    Addition: Products include dihaloalkanes or haloalkenes.

    Reduction: Products include alkenes or alkanes.

Mechanism of Action

The mechanism of action of 1-Bromohept-2-yne involves its reactivity as an alkyne and a halogenated compound. The bromine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition and reduction reactions. These reactions are facilitated by the electronic structure of the compound, which allows for the formation of various intermediates and products.

Comparison with Similar Compounds

Uniqueness: 1-Bromohept-2-yne is unique due to the presence of the bromine atom, which imparts specific reactivity patterns and makes it suitable for certain synthetic applications that other halogenated alkynes may not be as effective for.

Properties

IUPAC Name

1-bromohept-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMUDMXKHAZCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326180
Record name 1-bromo-2-heptyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18495-26-6
Record name 1-Bromo-2-heptyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18495-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-heptyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC525137
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2-heptyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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